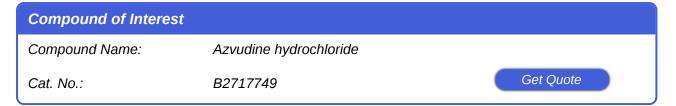


early-phase clinical trial results for Azvudine hydrochloride

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An In-depth Technical Guide to Early-Phase Clinical Trial Results for Azvudine Hydrochloride

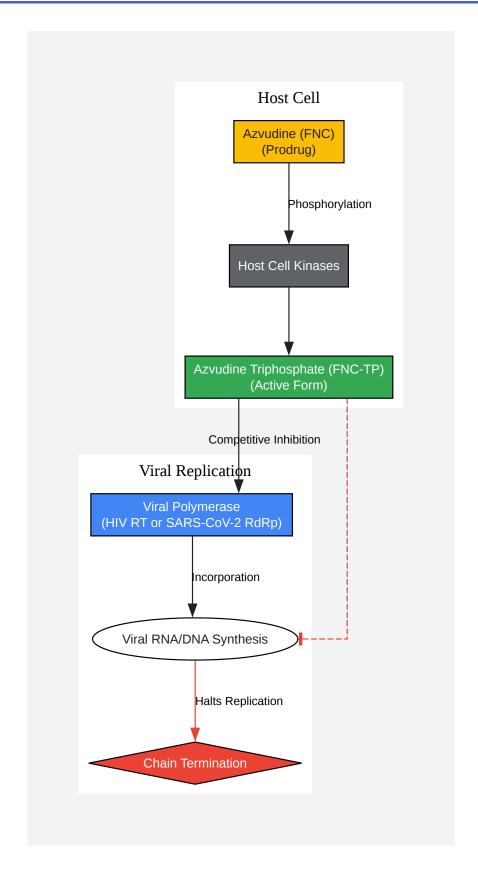
Introduction

Azvudine (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2] Initially developed for the treatment of Human Immunodeficiency Virus (HIV), it has since been investigated for its efficacy against other viral infections, including SARS-CoV-2.[3][4] Azvudine functions as a prodrug, requiring intracellular phosphorylation to become active.[5][6] This guide provides a technical overview of its mechanism of action, early-phase clinical trial results for both HIV and COVID-19, and detailed experimental protocols based on available data.

Mechanism of Action

Azvudine's primary antiviral effect stems from its role as a nucleoside reverse transcriptase inhibitor (NRTI). Upon entering a host cell, it is converted by cellular kinases into its active triphosphate form, Azvudine triphosphate (FNC-TP).[6] FNC-TP is a structural mimic of the natural deoxycytidine triphosphate (dCTP) and competitively inhibits viral polymerases—specifically reverse transcriptase (RT) in retroviruses like HIV and RNA-dependent RNA polymerase (RdRp) in RNA viruses such as SARS-CoV-2.[5][7] Incorporation of FNC-TP into the nascent viral DNA or RNA chain leads to premature chain termination, thereby halting viral replication.[5][8]



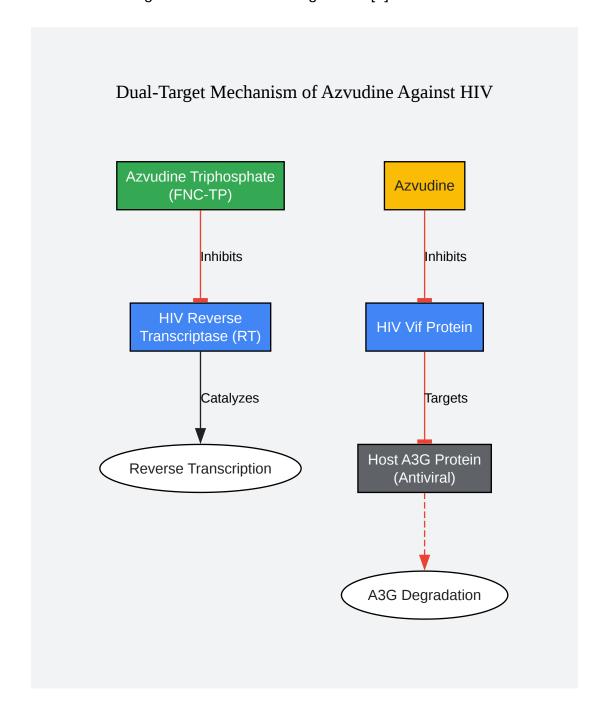


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General antiviral mechanism of Azvudine.



For HIV-1, Azvudine exhibits a dual-target mechanism. In addition to inhibiting reverse transcriptase, it is also believed to inhibit the viral infectivity factor (Vif) protein.[6][9] The Vif protein normally targets the host's natural antiviral enzyme, APOBEC3G (A3G), for proteasomal degradation. By inhibiting Vif, Azvudine protects A3G, allowing it to maintain its innate function of inducing mutations in the viral genome.[9]



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The dual-target mechanism of Azvudine against HIV-1.



Clinical Trial Results for HIV

Early-phase clinical trials for HIV demonstrated Azvudine's safety and efficacy. Phase I and II studies (e.g., GQ-FNC-2014-2, NCT04109183) indicated desirable pharmacokinetics and an excellent safety profile.[3][10] A key finding was its high potency, requiring a significantly lower dose compared to established NRTIs like lamivudine (3TC).[9]



Trial Identifier / Phase	Key Findings	Reference
Phase I/II	Showed desirable pharmacokinetics, excellent efficacy, and safety.	[3]
NCT04109183 (Phase II)	A dose-exploratory study to evaluate safety and preliminary efficacy in treatment-naive HIV patients, comparing 2mg, 3mg, and 4mg doses of FNC against a 3TC control group, with TDF and EFV as background drugs.	[10]
Pharmacokinetic Studies	Intracellular retention of the active FNC-TP in peripheral blood mononuclear cells was markedly longer than that of lamivudine triphosphate.	[9]
Comparative Efficacy	The oral dose of Azvudine required was only 1% of that of lamivudine to show efficacy. After five days of treatment, FNC-TP concentration was still greater than the IC50.	[9]
NCT04303598 (Phase III)	A study to evaluate efficacy and safety in HIV-infected treatment-naive patients, comparing FNC with 3TC in combination with TDF and EFV. The primary endpoint is the rate of participants with HIV-1 RNA < 50 copies/mL at week 48.	[3][11]



Clinical Trial Results for COVID-19

Azvudine was repurposed and evaluated for the treatment of mild to moderate COVID-19. Clinical studies, including a pilot trial and several Phase III trials, have consistently shown that Azvudine can shorten the time to viral clearance and clinical improvement.[1][8]

Table 1: Pilot Study (ChiCTR2000029853) for Mild/Common COVID-19[1][12][13]

Endpoint	Azvudine (FNC) Group (n=10)	Control Group (n=10)	p-value
Mean Time to First Nucleic Acid Negative Conversion (NANC)	2.60 days (SD 0.97)	5.60 days (SD 3.06)	0.008
NANC Rate at Day 4	100%	30%	0.0013
Adverse Events	0	3	0.06

Table 2: Phase III Clinical Trial Results for Moderate COVID-19[14][15][16][17]



Endpoint	Azvudine Group	Placebo/Contr ol Group	p-value	Reference
Proportion of Patients with Clinical Improvement (Day 7)	40.43% (n=142)	10.87% (n=138)	< 0.001	[15]
Median Time to Clinical Symptom Improvement	Statistically significant improvement	-	< 0.001	[15]
Median Time to Second NANC	7.73 days	8.89 days	0.028	[17]
Median Hospitalization Duration	6.5 days	7.73 days	0.028	[14][17]
Median Hospitalization Duration (Retrospective Study)	8 days (n=48)	10 days (n=48)	≤ 0.05	[16]
Virus Clearance Time	~5 days	-	-	[15]
Adverse Event Rate	44.52% (n=575)	49.74% (n=567)	0.04	[14]
Serious Adverse Event Rate	1.16% (n=432)	1.86% (n=429)	0.39	[14]

Experimental ProtocolsIn Vitro Selection of Azvudine-Resistant Viral Strains

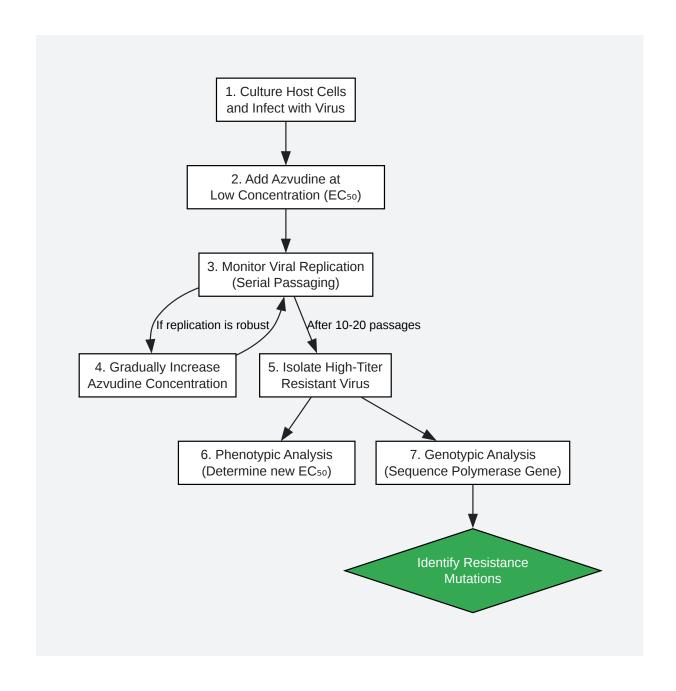
This protocol provides a framework for generating and characterizing viral resistance to Azvudine in a laboratory setting.[7]



Methodology:

- Cell and Virus Culture: Appropriate host cells are cultured and infected with a wild-type viral strain (e.g., HIV, SARS-CoV-2).
- Drug Concentration Escalation: The infected cells are cultured in the presence of a low concentration of Azvudine (e.g., near the EC₅₀).
- Serial Passaging: The virus is passaged repeatedly. As viral replication becomes robust, the concentration of Azvudine is gradually increased.
- Isolation of Resistant Virus: After multiple passages (e.g., 10-20), the virus capable of replicating in high concentrations of Azvudine is isolated from the culture supernatant.
- Phenotypic Analysis: The EC₅₀ value of the resistant viral strain is determined to quantify the level of resistance compared to the wild-type virus.
- Genotypic Analysis: Viral nucleic acid is extracted. The relevant polymerase gene (e.g., HIV RT, SARS-CoV-2 RdRp) is amplified via PCR or RT-PCR and then sequenced to identify mutations associated with resistance.[7]





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Workflow for in vitro selection of Azvudine-resistant strains.

Clinical Trial Protocol for COVID-19 (General Framework)



The following outlines a typical protocol for a randomized, controlled trial evaluating Azvudine for COVID-19, based on published study designs.[1][17]

- Study Design: Randomized, open-label or double-blind, placebo-controlled trial.
- Patient Population: Adults with confirmed mild to moderate COVID-19.
 - Inclusion Criteria: Confirmed SARS-CoV-2 infection (e.g., by RT-PCR), age 18-65, meeting criteria for mild or common type.[1][11]
 - Exclusion Criteria: Severe or critical illness, serious underlying diseases, pregnancy, or receipt of other investigational antiviral drugs.[11]
- Intervention:
 - Treatment Group: Azvudine (e.g., 5 mg, orally, once daily for up to 14 days) plus standard symptomatic treatment.[8]
 - Control Group: Placebo or standard antiviral therapy plus standard symptomatic treatment.
- Primary Endpoints:
 - Time to Nucleic Acid Negative Conversion (NANC), defined as the time from treatment initiation to the first of two consecutive negative RT-PCR tests.[1][12]
 - Proportion of patients with improvement in clinical symptoms by a set time point (e.g., Day
 7).[15]
- Secondary Endpoints:
 - Duration of hospitalization.[16][17]
 - Changes in viral load from baseline.[8]
 - Incidence and severity of adverse events.[14]
 - All-cause mortality.[17]



 Data Collection and Analysis: Viral load is assessed via RT-PCR from nasopharyngeal swabs collected at baseline and subsequent time points. Clinical symptoms are recorded daily. Statistical analysis is performed to compare endpoints between the treatment and control groups.

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